molecular formula C20H17BrN2O3S B11677932 N-(3-bromo-4-hydroxyphenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide

N-(3-bromo-4-hydroxyphenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide

Cat. No.: B11677932
M. Wt: 445.3 g/mol
InChI Key: VQMQSNNQCSTJFK-UHFFFAOYSA-N
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Description

(E)-N-(3-BROMO-4-HYDROXYPHENYL)-N’-(4-METHYLBENZENESULFONYL)BENZENECARBOXIMIDAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of bromine, hydroxyl, and sulfonyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-BROMO-4-HYDROXYPHENYL)-N’-(4-METHYLBENZENESULFONYL)BENZENECARBOXIMIDAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Bromination: Introduction of the bromine atom to the phenyl ring.

    Hydroxylation: Addition of a hydroxyl group to the aromatic ring.

    Sulfonylation: Incorporation of the sulfonyl group through sulfonation reactions.

    Amidation: Formation of the carboximidamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3-BROMO-4-HYDROXYPHENYL)-N’-(4-METHYLBENZENESULFONYL)BENZENECARBOXIMIDAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromine atom can be reduced to form hydrogenated derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

(E)-N-(3-BROMO-4-HYDROXYPHENYL)-N’-(4-METHYLBENZENESULFONYL)BENZENECARBOXIMIDAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-N-(3-BROMO-4-HYDROXYPHENYL)-N’-(4-METHYLBENZENESULFONYL)BENZENECARBOXIMIDAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Interaction: Binding to DNA and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(3-BROMO-4-HYDROXYPHENYL)-N’-(4-METHYLBENZENESULFONYL)BENZENECARBOXIMIDAMIDE: shares similarities with other brominated and sulfonylated aromatic compounds, such as:

Uniqueness

The uniqueness of (E)-N-(3-BROMO-4-HYDROXYPHENYL)-N’-(4-METHYLBENZENESULFONYL)BENZENECARBOXIMIDAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H17BrN2O3S

Molecular Weight

445.3 g/mol

IUPAC Name

N-(3-bromo-4-hydroxyphenyl)-N'-(4-methylphenyl)sulfonylbenzenecarboximidamide

InChI

InChI=1S/C20H17BrN2O3S/c1-14-7-10-17(11-8-14)27(25,26)23-20(15-5-3-2-4-6-15)22-16-9-12-19(24)18(21)13-16/h2-13,24H,1H3,(H,22,23)

InChI Key

VQMQSNNQCSTJFK-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C(\C2=CC=CC=C2)/NC3=CC(=C(C=C3)O)Br

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)NC3=CC(=C(C=C3)O)Br

Origin of Product

United States

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